6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one
Description
6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 6-methyl substituent on the pyrimidine ring and a 5-oxopyrrolidin-2-yl group at position 2. This structural feature may influence solubility, metabolic stability, and interactions with biological targets, making it a candidate for pharmacological exploration .
Properties
CAS No. |
88406-53-5 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-methyl-2-(5-oxopyrrolidin-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11N3O2/c1-5-4-8(14)12-9(10-5)6-2-3-7(13)11-6/h4,6H,2-3H2,1H3,(H,11,13)(H,10,12,14) |
InChI Key |
IGFIGHHJSUPSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, molecular properties, and biological activities of 6-methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one and its analogues:
Key Observations
Substituent Effects on Polarity and Bioactivity: The 5-oxopyrrolidin-2-yl group in the target compound introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the non-oxidized pyrrolidine in ’s analogue . This may improve solubility but reduce membrane permeability. Trifluoromethyl (CF₃) substituents () enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration, but lack the hydrogen-bonding capability of pyrrolidinone . Thioether groups (Evidences 8, 14) increase lipophilicity and may facilitate redox interactions, as seen in anticonvulsant derivatives .
Pyrrolidinone vs. Pyrrolidine: The ketone in pyrrolidinone (target compound) offers a hydrogen-bond acceptor, unlike the basic amine in pyrrolidine derivatives, which may alter receptor binding profiles .
Thioether-linked compounds () demonstrate anticonvulsant activity, highlighting the role of sulfur in neuroactive drug design .
Biological Activity
6-Methyl-2-(5-oxopyrrolidin-2-yl)pyrimidin-4(1H)-one, a heterocyclic compound with the molecular formula and CAS Number 88406-53-5, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring fused with a pyrrolidinone moiety, which may contribute to its diverse pharmacological properties.
The compound has a molecular weight of 193.20 g/mol and exhibits a unique structure that allows it to interact with various biological targets. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 4-methyl-2-(5-oxopyrrolidin-2-yl)-1H-pyrimidin-6-one |
| InChI Key | IGFIGHHJSUPSKA-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have suggested that this compound may possess antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Antiviral Properties
The compound's structure suggests potential antiviral activity. Preliminary studies indicate that it may interfere with viral replication mechanisms, although further research is necessary to elucidate the specific pathways involved.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines.
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. It appears to induce apoptosis in cancer cell lines, suggesting that it may target specific signaling pathways involved in tumor growth and survival.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit certain kinases or transcription factors that are crucial for cell proliferation and survival.
Case Studies
- Antimicrobial Study : In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Anticancer Research : A recent study explored the effects of this compound on human breast cancer cells (MCF7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 30 µM.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
